Product packaging for 6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one(Cat. No.:CAS No. 1153001-47-8)

6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one

Katalognummer: B1518526
CAS-Nummer: 1153001-47-8
Molekulargewicht: 252.11 g/mol
InChI-Schlüssel: UZMYSYFCVITQRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming heterocyclic organic molecules with multiple substituents. According to the most authoritative chemical databases, the compound is designated as 6-bromo-2-ethyl-1H-quinolin-4-one. This nomenclature reflects the systematic approach to naming quinoline derivatives, where the parent quinoline structure serves as the foundation for indicating positional substitutions and functional group modifications.

The structural representation of this compound demonstrates a bicyclic aromatic system characteristic of quinoline derivatives. The molecule consists of a fused benzene and pyridine ring system, with specific substituents that define its chemical properties. The bromine atom occupies the 6-position of the quinoline ring system, while the ethyl group is attached at the 2-position, and a ketone functionality is present at the 4-position.

Chemical structure databases provide detailed molecular representations through various notation systems. The Simplified Molecular Input Line Entry System representation is documented as CCC1=CC(=O)C2=C(N1)C=CC(=C2)Br. This linear notation captures the complete structural information including the connectivity of all atoms within the molecule. The International Chemical Identifier provides additional structural detail through the code InChI=1S/C11H10BrNO/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14).

Alternative systematic naming conventions have been documented in various chemical databases. The compound has also been referenced as 6-bromo-2-ethyl-4(1H)-quinolinone, representing a slight variation in nomenclature that emphasizes the ketone functionality through the "-one" suffix rather than the dihydro designation. Both naming conventions are scientifically valid and reflect different approaches to describing the same molecular structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO B1518526 6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one CAS No. 1153001-47-8

Eigenschaften

IUPAC Name

6-bromo-2-ethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMYSYFCVITQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Introduction

6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN1OC_{11}H_{10}BrN_1O, and it features a bromine atom at the 6-position and an ethyl group at the 2-position of the quinoline ring system. The compound exhibits notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight253.1 g/mol
Melting Point145-150 °C
SolubilitySoluble in organic solvents
LogP3.5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Notably, IC50 values were recorded at approximately 15 µM for MCF-7 cells, indicating a promising therapeutic window .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors involved in apoptotic pathways, enhancing programmed cell death in malignant cells.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it contributes to cellular damage in cancerous tissues .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested against MRSA and Pseudomonas aeruginosa. The study highlighted its potential as a lead compound for developing new antibacterial agents.

Study on Anticancer Activity

In a comparative study examining the anticancer properties of several quinoline derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through the intrinsic pathway. The study concluded that this compound could serve as a scaffold for further drug development targeting breast cancer .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one (CAS No. 3279-90-1) possesses a molecular formula of C11H10BrNO and a molecular weight of 252.11 g/mol. The compound can be synthesized through several methods, including palladium-catalyzed reactions and other coupling techniques. For instance, a common synthesis route involves the reaction of bromoaniline with diethyl ethoxymethylenemalonate followed by cyclization to form the quinoline structure .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown that quinolone derivatives can photoinactivate bacteria such as Staphylococcus aureus, demonstrating their potential as antibacterial agents. The conjugation of this compound with porphyrin has been found to enhance its efficacy in generating singlet oxygen, which is crucial for photodynamic therapy applications .

Anticancer Potential

The anticancer properties of quinolinones, including this compound, have been extensively studied. A series of synthesized analogs have shown high cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). Notably, certain derivatives were observed to induce DNA damage and apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Photodynamic Therapy

A study explored the use of this compound conjugates as photosensitizers in photodynamic therapy (PDT). The results demonstrated that these compounds could effectively reduce bacterial viability under light irradiation conditions. The most effective conjugate achieved a bacterial reduction rate exceeding 5 log after extended exposure to light .

Anticancer Research

In another investigation focused on the anticancer activity of quinoline derivatives, this compound was included in a library of compounds tested for cytotoxicity. The results indicated that specific modifications at various positions on the quinoline ring significantly influenced the compounds' effectiveness against cancer cell lines. The study concluded that these derivatives hold promise for further development into anticancer drugs .

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus; potential for use in PDT
Anticancer ResearchHigh cytotoxicity against MCF-7 and HL-60 cell lines; induces apoptosis and DNA damage
Synthesis TechniquesVarious methods including palladium-catalyzed reactions; versatile chemical properties

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-bromo-2-ethyl-1,4-dihydroquinolin-4-one can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis across structural, synthetic, reactivity, and biological domains.

Structural and Physicochemical Comparison

The substitution pattern on the quinolinone scaffold critically influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activity
This compound Br (C6), Et (C2) C₁₁H₁₀NOBr 252.1 Pharmaceutical reference standard
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one Br (C6), Cl (C8) C₉H₅BrClNO 258.5 Halogenated analog; reactivity study candidate
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one Br (C8), F (C6) C₉H₅BrFNO 242.04 Fluoro-bromo hybrid; potential antimicrobial
APDQ230122 (3-acyl-2-phenylamino derivative) Acyl (C3), PhNH (C2) C₁₉H₁₇N₃O₂ 331.36 Anti-pneumococcal (MIC: 0.009–0.033 μM)
JH-RE-06 Undisclosed substituents - - TLS inhibitor; chemosensitizer
  • Key Observations: Halogen Position: Bromine at C6 (as in the target compound) may confer distinct electronic effects compared to C8-brominated analogs (e.g., 8-bromo-6-fluoro derivative) . Functional Groups: The ethyl group at C2 in the target compound contrasts with the phenylamino and acyl groups in APDQ derivatives, which are critical for anti-pneumococcal activity .

Reactivity and Functionalization

Halogenated quinolinones undergo nucleophilic substitution, but reactivity depends on halogen type and position:

  • 6-Bromo Substitution : Bromine at C6 (as in the target compound) is more reactive toward nucleophiles compared to fluoro or chloro analogs, enabling derivatization for drug discovery .
  • 7-Fluoroquinoline N-Oxides: Demonstrate selective reactivity with piperazine, suggesting positional preferences in substitution reactions .

Vorbereitungsmethoden

Synthesis of 6-Bromoquinoline-4(1H)-one Intermediate

A key intermediate, 6-bromoquinoline-4(1H)-one, can be synthesized via thermal cyclization of 3-(4-bromanilino)ethyl acrylate in diphenyl ether at elevated temperatures (~220°C). The reaction is maintained until the starting material disappears (typically 2–10 hours), followed by cooling and precipitation using petroleum ether. The crude product is purified by washing with ethyl acetate, yielding 6-bromoquinoline-4(1H)-one with yields around 79–81% (Table 1).

Parameter Condition Outcome
Starting material 3-(4-bromanilino)ethyl acrylate 80 g
Solvent Diphenyl ether 150–250 mL
Temperature 220°C 2–10 hours
Work-up Cool, add petroleum ether, filter 52–53 g product
Yield 79.5–81.1%

This method is detailed in a patent describing the preparation of bromoquinoline derivatives.

Halogenation to Form 6-Bromo-4-chloroquinoline

The 6-bromoquinoline-4(1H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl3) in toluene under reflux (~115°C) for 2–4 hours. After reaction completion, the mixture is cooled, washed with aqueous base and salt solutions, dried, and recrystallized to afford 6-bromo-4-chloroquinoline with yields reported around 32–91% depending on conditions (Table 2).

Parameter Condition Outcome
Starting material 6-bromoquinoline-4(1H)-one 10–14.5 g
Reagent Phosphorus oxychloride (POCl3) 15–20 g
Solvent Toluene 20–100 mL
Temperature Reflux (~115°C) 2–4 hours
Work-up Wash with NaOH, salt water, dry Yellow solid
Yield 32–91.5%

This chlorination step is critical for further substitution reactions and is described in patent literature.

Alkylation at the 2-Position

The introduction of the ethyl group at the 2-position to form 6-bromo-2-ethyl-1,4-dihydroquinolin-4-one typically involves conjugate addition or alkylation reactions on the quinoline scaffold. While specific alkylation details for this compound are less frequently reported, related research on quinolone derivatives shows that Grignard reagents (e.g., ethylmagnesium bromide) can be used effectively to introduce alkyl groups with high yields and enantiomeric purity under catalytic asymmetric conditions.

Alternative Synthetic Routes and Optimization

  • Cyclization Using Meldrum’s Acid and 4-Bromoaniline : Meldrum’s acid and triethyl orthoformate react with 4-bromoaniline to form quinoline derivatives via cyclization. This method involves refluxing and careful temperature control to optimize yield and purity.

  • Halogen Exchange Reactions : After chlorination, halogen exchange (e.g., chlorine to iodine) can be performed using sodium iodide in acetonitrile to obtain 6-bromo-4-iodoquinoline, an important intermediate for further functionalization.

  • Catalytic Asymmetric Synthesis : Intramolecular aza-Michael addition catalyzed by chiral catalysts allows access to chiral hydroquinoline and quinolone derivatives, indicating potential for stereoselective synthesis of substituted quinolines.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1. Cyclization to quinoline-4-one Thermal cyclization 3-(4-bromanilino)ethyl acrylate, diphenyl ether, 220°C, 2–10 h 79.5–81.1 Requires high temperature, inert atmosphere
2. Chlorination Halogenation POCl3, toluene, reflux 115°C, 2–4 h 32–91.5 Key for further substitution
3. Alkylation (ethyl group) Conjugate addition/alkylation Ethylmagnesium bromide (Grignard), catalytic system >70 (related compounds) Enantioselective methods available
4. Optional halogen exchange Substitution NaI, acetonitrile, reflux Moderate For iodinated derivatives

Research Findings and Practical Considerations

  • The thermal cyclization step requires careful temperature control to avoid decomposition and ensure complete conversion.

  • The chlorination with POCl3 is sensitive to reaction time and temperature; prolonged exposure may reduce yield.

  • Use of diphenyl ether as high-boiling solvent facilitates cyclization but requires proper handling due to high temperature.

  • Catalytic asymmetric alkylation methods offer high enantiomeric purity (>93%) and yields (>72%) for related quinolone derivatives, suggesting potential for stereoselective synthesis of this compound.

  • Purification steps often involve recrystallization and solvent washes (ethyl acetate, petroleum ether) to achieve high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclization of brominated aniline precursors with ethyl-substituted diketones under acidic conditions. For example, analogous quinolinone derivatives are prepared using thermal condensation of substituted anilines with malonic acid esters or via bromination of preformed dihydroquinolinones . Purity (>97%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Confirm purity via HPLC or GC-MS .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to assign proton environments and carbon signals (e.g., ethyl group at δ ~1.2–1.4 ppm for CH3_3, quinolinone carbonyl at ~175 ppm) .
  • X-ray crystallography : For unambiguous confirmation of the dihydroquinolinone core and substituent positions, as demonstrated for related brominated heterocycles .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C11_{11}H10_{10}BrNO) .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Methodology : Store at 0–6°C in amber vials to prevent light-induced degradation, as brominated quinolinones are often light-sensitive . Use desiccants to avoid hydrolysis of the lactam ring. Stability should be monitored via periodic TLC or NMR checks .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

  • Methodology :

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships. For example, antimicrobial testing should follow CLSI guidelines .
  • Purity validation : Contradictions may arise from impurities; use LC-MS to confirm compound integrity .
  • Computational modeling : Compare docking results (e.g., binding to kinase targets) with experimental IC50_{50} values to identify outliers .

Q. What catalytic systems optimize the synthesis yield of this compound?

  • Methodology :

  • Palladium-catalyzed cross-coupling : For introducing the ethyl group, as seen in analogous quinoline syntheses (e.g., Suzuki-Miyaura with ethyl boronic acids) .
  • Acid catalysts : p-Toluenesulfonic acid (PTSA) in toluene under reflux improves cyclization efficiency. Yields >80% are achievable with rigorous solvent drying .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield, as demonstrated for similar heterocycles .

Q. How to design a study evaluating the enzyme inhibition potential of this compound?

  • Methodology :

  • In vitro assays : Use fluorescence-based or colorimetric kits (e.g., ATPase or kinase assays) with positive controls (e.g., staurosporine). Test at concentrations 1–100 µM .
  • Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular dynamics simulations : Predict binding stability in enzyme active sites (e.g., using AutoDock Vina) to guide mutagenesis studies .

Data Contradiction Analysis

  • Example : If conflicting data exist on anticancer activity:
    • Hypothesis : Variability in cell permeability or off-target effects.
    • Resolution :

Measure cellular uptake via LC-MS in multiple cell lines (e.g., MCF-7 vs. HeLa) .

Perform RNA-seq to identify differentially expressed genes post-treatment .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood .
  • Regulatory compliance : Document non-FDA status explicitly in publications, as per evidence 5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.